molecular formula C12H18ClN3O4 B12758271 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride CAS No. 133628-35-0

2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride

Cat. No.: B12758271
CAS No.: 133628-35-0
M. Wt: 303.74 g/mol
InChI Key: QVHMRHQOPLCEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C12H17N3O4·HCl. It is known for its unique structure, which includes a furan ring, a nitro group, and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride typically involves the following steps:

    Amidation: The nitro-furan compound is then reacted with an amine, such as 2-(1-piperidinyl)ethylamine, to form the corresponding amide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to introduce the nitro group.

    Amidation in Large Reactors: Conducting the amidation reaction in large-scale reactors with controlled temperature and pressure.

    Purification and Crystallization: Purifying the product through crystallization and filtration techniques to obtain the monohydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the piperidine moiety.

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-Furancarboxamide, 5-amino-N-(2-(1-piperidinyl)ethyl)-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized furan derivatives.

Scientific Research Applications

2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-N-(2-(1-piperidinyl)ethyl)-2-furamide: Similar structure but without the hydrochloride salt.

    5-Nitro-N-(2-(1-piperidinyl)ethyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific combination of functional groups and its monohydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

CAS No.

133628-35-0

Molecular Formula

C12H18ClN3O4

Molecular Weight

303.74 g/mol

IUPAC Name

5-nitro-N-(2-piperidin-1-ylethyl)furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C12H17N3O4.ClH/c16-12(10-4-5-11(19-10)15(17)18)13-6-9-14-7-2-1-3-8-14;/h4-5H,1-3,6-9H2,(H,13,16);1H

InChI Key

QVHMRHQOPLCEPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.